molecular formula C3H8O2 B560762 2-Methoxy-D3-ethanol-1,1,2,2-D4 CAS No. 108152-85-8

2-Methoxy-D3-ethanol-1,1,2,2-D4

Cat. No. B560762
M. Wt: 83.138
InChI Key: XNWFRZJHXBZDAG-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-D3-ethanol-1,1,2,2-D4 (2-Methoxy-D3-E) is a synthetic compound that has been used in various scientific research applications. It is a derivative of ethanol, and it has been used as an isotope in various biochemical and physiological studies. The compound has a unique structure and is known for its stability in a wide range of environments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Methoxy-D3-ethanol-1,1,2,2-D4 involves the conversion of starting materials into intermediate compounds, followed by the final conversion of the intermediate into the target compound. The synthesis pathway involves the use of deuterium-labeled reagents to produce the deuterated product.

Starting Materials
Deuterium oxide (D2O), Ethylene glycol, Methanol, Sodium borohydride (NaBH4), Deuterium chloride (DCl)

Reaction
Step 1: Ethylene glycol is reacted with methanol in the presence of sodium borohydride to produce 2-methoxyethanol., Step 2: 2-methoxyethanol is reacted with deuterium oxide and deuterium chloride to produce 2-methoxy-D3-ethanol., Step 3: 2-methoxy-D3-ethanol is reacted with deuterium oxide and deuterium chloride to produce 2-Methoxy-D3-ethanol-1,1,2,2-D4.

Mechanism Of Action

The mechanism of action of 2-Methoxy-D3-E is not fully understood. However, it is believed that the compound binds to the active sites of enzymes involved in ethanol metabolism. This binding inhibits the activity of these enzymes, resulting in reduced ethanol metabolism.

Biochemical And Physiological Effects

2-Methoxy-D3-E has been shown to have a variety of biochemical and physiological effects. In biochemical studies, the compound has been shown to inhibit the activity of enzymes involved in ethanol metabolism. This inhibition can lead to reduced ethanol metabolism and decreased levels of ethanol in the body. In physiological studies, 2-Methoxy-D3-E has been shown to reduce the intoxicating effects of ethanol.

Advantages And Limitations For Lab Experiments

2-Methoxy-D3-E has a number of advantages and limitations when used in laboratory experiments. The main advantage is its stability in a wide range of environments. This makes it an ideal compound for use in biochemical and physiological studies. Additionally, the compound is relatively non-toxic and has a low potential for causing side effects. The main limitation of 2-Methoxy-D3-E is its cost. The compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving 2-Methoxy-D3-E. These include further studies into the mechanism of action of the compound, the development of new methods for synthesizing the compound, and the exploration of new applications for the compound. Additionally, further studies into the biochemical and physiological effects of the compound could be conducted. Finally, further research could be conducted into the potential toxicity of the compound and its potential for causing side effects.

Scientific Research Applications

2-Methoxy-D3-E has been used in a variety of scientific research applications. It has been used as an isotope in biochemical and physiological studies to study the metabolism of ethanol. It has also been used to study the structure and function of enzymes involved in ethanol metabolism. Additionally, 2-Methoxy-D3-E has been used to study the effects of ethanol on the central nervous system.

properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFRZJHXBZDAG-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-D3-ethanol-1,1,2,2-D4

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